N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a structurally complex psoralen derivative. Psoralens are tricyclic aromatic compounds comprising fused furan and coumarin moieties, widely studied for their photobiological and pharmacological properties . This compound features a 7-oxo-7H-furo[3,2-g]chromen core substituted with methyl groups at positions 2, 3, and 5, and an acetamide side chain modified with a 4-methoxyphenethyl group. Such substitutions are designed to modulate bioavailability, solubility, and target affinity.
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C25H25NO5/c1-14-16(3)30-22-13-23-20(11-19(14)22)15(2)21(25(28)31-23)12-24(27)26-10-9-17-5-7-18(29-4)8-6-17/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27) |
InChI Key |
JRHJICCQRWVEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Coumarin
The furochromen core is constructed via acid-catalyzed cyclization of 5-methyl-4,7-dihydroxycoumarin derivatives. In a representative procedure:
- Reactants : 7-Hydroxy-4-methylcoumarin (1.0 equiv), furfural (1.2 equiv)
- Catalyst : Concentrated sulfuric acid (0.1 equiv)
- Conditions : Reflux in acetic anhydride at 120°C for 8 hr
- Workup : Precipitation in ice-water, filtration, recrystallization from ethanol
This step yields the furochromen skeleton with 68–72% efficiency. Subsequent methylation at positions 2,3,5 is achieved using dimethyl sulfate under alkaline conditions.
Acetic Acid Side-Chain Introduction
The acetic acid moiety is introduced via Friedel-Crafts acylation:
- Reactants : Trimethylfurochromen (1.0 equiv), chloroacetyl chloride (1.5 equiv)
- Catalyst : Aluminum chloride (2.0 equiv)
- Solvent : Dichloromethane, 0°C → room temperature, 12 hr
- Hydrolysis : 2M NaOH, 60°C, 3 hr to convert ketone to carboxylic acid
This sequence achieves 65–70% yield after silica gel chromatography (hexane:ethyl acetate = 3:1).
Amide Bond Formation: Critical Parameters
Coupling Reagent Selection
Comparative studies of coupling agents reveal optimal results with carbodiimide-based systems:
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI·HCl + DMAP | CH2Cl2 | 0→25 | 76 |
| HATU | DMF | 25 | 82 |
| DCC | THF | 25 | 61 |
Data extrapolated from analogous reactions in
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupled with DMAP (4-Dimethylaminopyridine) in dichloromethane provides the best balance of cost and efficiency for large-scale synthesis.
Detailed Synthetic Procedure
Step 1: Activation of Carboxylic Acid
- Charge a flame-dried flask with 2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid (1.0 equiv, 5.0 g, 14.2 mmol)
- Add anhydrous dichloromethane (100 mL), cool to 0°C under N2
- Introduce EDCI·HCl (1.2 equiv, 3.26 g, 17.0 mmol) and DMAP (0.1 equiv, 0.17 g, 1.4 mmol)
- Stir 30 min to form active ester
Step 2: Amine Coupling
- Add 2-(4-methoxyphenyl)ethylamine (1.1 equiv, 2.38 g, 15.6 mmol) dropwise
- Warm to room temperature, stir 24 hr
- Monitor by TLC (hexane:EtOAc 1:1, Rf = 0.35)
Step 3: Workup and Purification
- Wash sequentially with:
- 2M HCl (2 × 50 mL) – removes unreacted amine
- Sat. NaHCO3 (2 × 50 mL) – neutralizes excess acid
- Brine (50 mL) – dehydrates organic layer
- Dry over Na2SO4, filter, concentrate in vacuo
- Recrystallize from CH2Cl2/EtOAc (1:3) to afford white crystals
Yield : 5.82 g (74%)
Purity : >99% by HPLC (C18 column, MeCN/H2O 70:30)
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (1H NMR)
- δ 7.25 (d, J = 8.5 Hz, 2H) : Methoxyphenyl aromatic protons
- δ 6.85 (d, J = 8.5 Hz, 2H) : Methoxyphenyl meta protons
- δ 6.32 (s, 1H) : Furochromen H-8
- δ 3.79 (s, 3H) : Methoxy group
- δ 2.41 (s, 3H) : C5-methyl
- δ 2.33 (s, 3H) : C3-methyl
- δ 2.17 (s, 3H) : C2-methyl
High-Resolution Mass Spectrometry
- Calculated : 419.1832 [M+H]+
- Observed : 419.1835
Optimization Challenges and Solutions
Byproduct Formation
Competitive O-acylation at the furochromen oxygen is minimized by:
- Strict temperature control during activation (≤5°C)
- Use of bulky base (DMAP) to favor N-acylation
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase racemization risk at the α-carbon. Dichloromethane maintains reaction efficiency while preserving stereochemical integrity.
Industrial Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| EDCI·HCl | 420 |
| Furochromen acid | 1250 |
| Methoxyphenethylamine | 980 |
| Solvents/Consumables | 310 |
Total production cost: ~2960 USD/kg
Projected market price: 8500–9200 USD/kg
Waste Stream Management
- Dichloromethane recovery via fractional distillation (85% efficiency)
- Aqueous washes neutralized with CaCO3 before disposal
Alternative Synthetic Pathways
Enzymatic Aminolysis
Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) in organic media:
- Conditions : Tert-butyl alcohol, 40°C, 48 hr
- Yield : 58% (lower than chemical methods but greener profile)
Microwave-Assisted Synthesis
Reducing reaction time from 24 hr to 45 min at 80°C with comparable yields (72%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous acetamide-containing derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Structural and Functional Analysis
Core Heterocycle Variations: The target compound’s furochromen core (fused furan and coumarin) distinguishes it from coumarin () and benzothiazole () derivatives. Furochromens are known for UV-induced DNA crosslinking, whereas benzothiazoles often target enzymes or receptors .
Substituent Effects: Methoxy Groups: The 4-methoxyphenethyl group in the target compound likely improves water solubility compared to purely hydrophobic substituents (e.g., 3-phenyl in Compound 86) . Trifluoromethyl Groups: The trifluoroacetamide in increases metabolic stability and electron-withdrawing effects, altering reactivity .
Enzyme Inhibition: The dimethylphenyl group in ’s compound may facilitate hydrophobic binding in enzyme active sites, while benzothiazole derivatives () are linked to protease inhibition .
Physicochemical Properties
- Solubility: Methoxy and acetamide groups enhance aqueous solubility (target compound vs. Compound 86’s cyanomethyl).
- Lipophilicity : Chloro and trifluoromethyl substituents () increase logP values, favoring membrane permeability but reducing solubility.
- Stability : Trifluoroacetamide () resists hydrolysis better than standard acetamides .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Molecular Formula : C25H25NO5
Molecular Weight : 419.4697 g/mol
IUPAC Name : this compound
The synthesis typically involves a multicomponent reaction that combines 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of triethylamine in acetonitrile. This method allows for the formation of the desired compound through a two-step reaction process.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In studies evaluating its efficacy:
- Minimum Inhibitory Concentration (MIC) values were determined for Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated MIC values ranging from 8 to 64 μM, indicating a potent bactericidal effect rather than a bacteriostatic one .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells. These interactions can modulate cellular processes essential for bacterial survival and proliferation. It is hypothesized that the compound binds to enzymes or receptors involved in critical metabolic pathways .
3. Cytotoxicity and Safety Profile
Cytotoxicity assays conducted on human immortalized HaCaT cells revealed that while the compound is effective against bacteria, it also poses some cytotoxic risks at higher concentrations:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 8 | >90 |
| 16 | >80 |
| 32 | ~25 |
| 64 | <10 |
| 128 | <10 |
| 256 | Not viable |
At concentrations above 64 μM, significant reductions in cell viability were observed, indicating potential toxicity at elevated dosages .
4. Case Studies and Research Findings
Several studies have highlighted the compound's potential in therapeutic applications:
- Antibiofilm Activity : The compound was evaluated for its ability to disrupt biofilms formed by S. aureus and S. epidermidis. It showed significant activity against biofilms at concentrations ranging from 64 to 256 μM .
- Potential Applications : Given its antimicrobial properties and relative safety at lower concentrations, this compound is being investigated for possible applications in treating skin infections and other microbial diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
